molecular formula C12H11N3O B2400454 N-(6-methylpyridin-2-yl)pyridine-2-carboxamide CAS No. 211174-57-1

N-(6-methylpyridin-2-yl)pyridine-2-carboxamide

Cat. No.: B2400454
CAS No.: 211174-57-1
M. Wt: 213.24
InChI Key: CLNFVJGLDKMWPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

MPP is used in chemical synthesis and process development. For instance, it was employed in the kilogram-scale synthesis of VU0424238, a mGlu5 negative allosteric modulator developed as an alternative treatment for depression. This synthesis involved complex reactions and emphasized the elimination of chromatography steps in favor of highly efficient recrystallizations.


Molecular Structure Analysis

The molecular structure of MPP has been characterized by single crystal X-ray diffraction method . The MPP crystallizes in the monoclinic crystal system with P 1 21/c 1 space group .


Chemical Reactions Analysis

MPP plays a role in the field of catalysis and ligand interaction. Research has shown that Zn (II) complexes with ligands such as N- (quinolin-8-yl)picolinamide demonstrate intense fluorescence bands and act as efficient catalysts in various transesterification reactions.

Scientific Research Applications

Synthesis and Characterisation

N-(6-methylpyridin-2-yl)picolinamide has been a focus in the field of chemical synthesis and characterisation. A study by Adam et al. (2016) highlights the synthesis of a related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothiol)benzamide. This process involves crystallization and characterization using various techniques such as X-ray crystallography and spectroscopic methods, indicating the compound's potential for further chemical research and applications (Adam et al., 2016).

Metabotropic Glutamate Receptor Research

In the field of medicinal chemistry, derivatives of N-(6-methylpyridin-2-yl)picolinamide have been explored for their potential as metabotropic glutamate receptor antagonists. For instance, Kulkarni and Newman (2007) designed and synthesized heterobiaryl amides as novel mGluR5 antagonists, demonstrating the compound's utility in drug design (Kulkarni & Newman, 2007).

Imaging and Diagnostic Applications

N-(6-methylpyridin-2-yl)picolinamide derivatives have also been explored in imaging and diagnostic applications. Wang et al. (2019) investigated a fluorine-18 labeled hippurate analogue of picolinamide, N-(6-[18F]Fluoropyridin-3-yl)glycine, as a new renal PET agent for evaluating renal function, highlighting its potential in medical imaging (Wang et al., 2019).

Catalytic and Chemical Reactions

The compound's derivatives have been involved in studies related to catalysis and chemical reactions. For example, Honda et al. (2014) discussed the use of 2-cyanopyridine, a related compound, in the direct synthesis of organic carbonates from CO2 and alcohols, demonstrating the versatility of picolinamide derivatives in catalysis (Honda et al., 2014).

Pharmaceutical Development

In pharmaceutical development, derivatives of N-(6-methylpyridin-2-yl)picolinamide have been evaluated for their potential as kinase inhibitors and in anticancer therapies. For example, a study by El-Damasy et al. (2016) reports on a benzothiazole derivative showing broad-spectrum antiproliferative activity, illustrating the compound's relevance in the development of new therapeutics (El-Damasy et al., 2016).

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-9-5-4-7-11(14-9)15-12(16)10-6-2-3-8-13-10/h2-8H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNFVJGLDKMWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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